



Application Note: HPLC Separation of Quinate and Shikimate

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Compound of Interest		
Compound Name:	Quinate	
Cat. No.:	B1679955	Get Quote

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of two closely related organic acids: **quinate** and shikimate. A detailed protocol utilizing ion-exclusion chromatography is provided, which offers excellent resolution and sensitivity for these analytes. This method is particularly relevant for researchers in plant biology, metabolic pathway analysis, and drug development, where the accurate measurement of these compounds is crucial.

Introduction

Quinic and shikimic acids are key intermediates in the shikimate pathway, a central metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Shikimic acid is a crucial precursor for the synthesis of many important compounds, including the antiviral drug oseltamivir (Tamiflu®). Quinic acid is a closely related cyclitol that can be converted to 3-dehydroquinate, an early intermediate in the shikimate pathway.[2] Given their structural similarity and importance, a reliable method for their separation and quantification is essential for various research and development applications.

Several HPLC modes can be employed for the analysis of organic acids, including reversed-phase (RP-HPLC), ion-exchange chromatography (IEC), and hydrophilic interaction liquid chromatography (HILIC).[1][3] While RP-HPLC can be used, achieving baseline separation of



these polar analytes without ion-pairing agents can be challenging. HILIC is well-suited for polar compounds but requires careful method development. Ion-exchange chromatography, specifically ion-exclusion chromatography, provides an effective mechanism for separating organic acids based on their pKa values and offers excellent selectivity for **quinate** and shikimate.

This application note details an optimized ion-exclusion HPLC method for the baseline separation of **quinate** and shikimate, providing a complete protocol, quantitative performance data, and a visual representation of the experimental workflow.

Experimental ProtocolsInstrumentation and Consumables

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
- Column: Polymer IEX H-form column (e.g., 300 x 7.8 mm, 9 µm particle size). An in-line Separon SGX C18 guard column can be used to protect the analytical column from matrix interferences.
- Mobile Phase: 9 mM Sulfuric Acid in Methanol/Water (5:95, v/v). All solvents should be HPLC grade.
- Standards: Reference standards of quinic acid and shikimic acid (purity ≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.



Parameter	Condition
Column	Polymer IEX H-form
Mobile Phase	9 mM H ₂ SO ₄ in 5% Methanol
Flow Rate	0.8 mL/min
Column Temperature	70 °C
Injection Volume	20 μL
Detection	UV at 215 nm
Run Time	Approximately 15 minutes

Standard and Sample Preparation

Standard Preparation:

- Prepare individual stock solutions of quinic acid and shikimic acid at a concentration of 1 mg/mL in deionized water.
- Prepare a mixed working standard solution containing both analytes by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples such as fruit juices or fermentation broths, filtration through a $0.45~\mu m$ syringe filter is generally sufficient. For solid samples like plant tissues, an extraction step is necessary. A generic extraction protocol is provided below:

- Homogenize 1 g of the sample with 10 mL of 80% methanol.
- · Sonicate the mixture for 15 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 μm syringe filter prior to injection.



Results and Discussion

The described ion-exclusion HPLC method provides excellent separation of quinic and shikimic acids. The use of a sulfuric acid mobile phase at an elevated temperature enhances the resolution and peak shape of the analytes. A representative chromatogram is shown in Figure 1.

Figure 1: Representative Chromatogram



HPLC Chromatogram					
Shikimic Acid					
Quinic Acid					
15					
10					
5					
0					
Absorbance (mAU)					
Time (min)					

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Caption: Simulated HPLC chromatogram showing the baseline separation of quinic and shikimic acids.

Quantitative Performance

The method was validated for its quantitative performance. The linearity, limit of detection (LOD), and limit of quantification (LOQ) were determined and are summarized in Table 2.

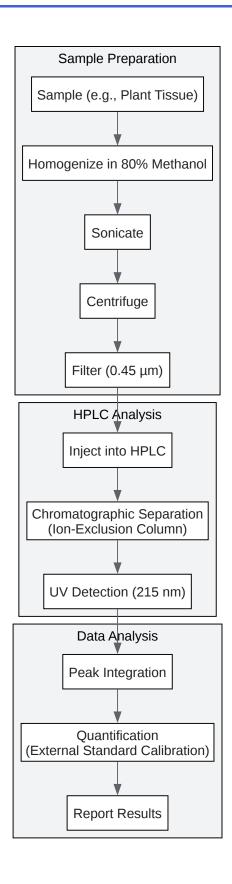
Analyte	Retention Time (min)	Linearity (r²)	LOD (μg/mL)	LOQ (μg/mL)
Quinic Acid	~8.5	>0.999	10	30
Shikimic Acid	~11.2	>0.999	0.43	1.26

The method demonstrates excellent linearity over a wide concentration range and low detection and quantification limits, making it suitable for the analysis of these compounds in various biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of **quinate** and shikimate is depicted in the following diagram.





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Caption: Experimental workflow for the HPLC analysis of **quinate** and shikimate.



Conclusion

This application note provides a detailed and validated ion-exclusion HPLC method for the separation and quantification of **quinate** and shikimate. The method is simple, robust, and sensitive, making it an ideal tool for researchers and professionals in various scientific disciplines. The provided protocol and performance data can be readily implemented in any laboratory with standard HPLC instrumentation.

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